2,6-Di-tert-butyl-4-methylcyclohexanone is an organic compound characterized by its unique cyclohexanone structure, which features two tert-butyl groups and a methyl group. Its chemical formula is and it has a molecular weight of approximately 224.388 g/mol. This compound is primarily classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. It is notable for its applications in various chemical processes and as an intermediate in organic synthesis.
2,6-Di-tert-butyl-4-methylcyclohexanone can be sourced from chemical suppliers such as Sigma-Aldrich and TCI Chemicals, which provide it in various purities for research and industrial applications . It falls under the classification of ketones, specifically cyclic ketones, due to the cyclohexane ring structure that includes a carbonyl functional group.
The synthesis of 2,6-di-tert-butyl-4-methylcyclohexanone can be achieved through several methods. One common approach involves the aminomethylation of 2,6-di-tert-butylphenol using formaldehyde and dimethylamine in an aqueous-alcoholic medium. This reaction typically occurs at elevated temperatures and requires careful control to optimize yield and purity .
In a typical synthesis process:
The molecular structure of 2,6-di-tert-butyl-4-methylcyclohexanone features:
2,6-Di-tert-butyl-4-methylcyclohexanone participates in various chemical reactions typical of ketones:
The reactivity of the ketone is influenced by steric hindrance from the bulky tert-butyl groups, which may affect the rate of reactions compared to less hindered ketones.
The mechanism of action for reactions involving 2,6-di-tert-butyl-4-methylcyclohexanone typically involves:
The kinetics and thermodynamics of these reactions can vary significantly based on substituent effects from the tert-butyl groups .
Relevant data indicates that this compound exhibits typical properties associated with bulky ketones, which influence its behavior in various chemical environments .
2,6-Di-tert-butyl-4-methylcyclohexanone has several scientific uses:
The synthesis of 2,6-di-tert-butyl-4-methylcyclohexanone predominantly originates from catalytic hydrogenation of sterically hindered phenol precursors, particularly 2,6-di-tert-butyl-4-methylphenol (BHT). This transformation involves complex regioselective and stereochemical challenges due to the presence of bulky tert-butyl groups adjacent to the phenolic hydroxyl group. Research demonstrates that catalyst selection critically determines reaction pathway control – specifically, whether hydrogenation proceeds to the cyclohexanol intermediate or halts at the ketone stage. Nickel-based catalysts (e.g., Ni/Al₂O₃) predominantly drive complete hydrogenation to 2,6-di-tert-butyl-4-methylcyclohexanol with cis/trans isomer formation, achieving conversions >95% under industrial conditions (180-220°C, 100-150 bar H₂) [2] [8]. Conversely, palladium catalysts (5% Pd/Al₂O₃) exhibit superior selectivity (up to 92%) for the target ketone through partial hydrogenation, operating effectively at lower temperatures (80-120°C) and pressures (10-30 bar H₂) [2].
The stereochemical outcome remains highly sensitive to molecular geometry. Bulky substituents in the ortho-position constrain adsorption configurations on metal surfaces, favoring equatorial-oriented methyl groups during enol intermediate hydrogenation. This mechanistic feature explains the preferential formation of cis-isomers observed in nickel-catalyzed reactions, where steric compression energy reaches ~8.5 kJ/mol according to molecular modeling studies [2]. Catalyst deactivation presents additional challenges, as hydrogenolytic cleavage of C-O bonds generates undesirable side products like tert-butylcyclohexane. Optimized nickel catalysts mitigate this through controlled acidity supports (pH 6.5-7.5) and sulfur passivation, reducing deactivation rates by >40% [8].
Table 1: Catalyst Performance in Phenol Hydrogenation
Catalyst Type | Temperature (°C) | H₂ Pressure (bar) | Ketone Selectivity (%) | Primary Product | Isomer Ratio (cis:trans) |
---|---|---|---|---|---|
Ni/Al₂O₃ (50%) | 180-220 | 100-150 | <15 | Cyclohexanol | 65:35 |
Pd/Al₂O₃ (5%) | 80-120 | 10-30 | 85-92 | Cyclohexanone | N/A |
Raney Nickel | 150-180 | 50-80 | 20-30 | Cyclohexanol | 70:30 |
Selective isolation of 2,6-di-tert-butyl-4-methylcyclohexanone from stereoisomeric mixtures constitutes a critical purification challenge due to structural similarities between isomers. Industrial methodologies exploit differential crystallization behavior between geometric isomers using alcoholic solvents. The trans-isomer of cyclohexanol derivatives exhibits significantly lower solubility in methanol (0.8 g/100mL at -20°C versus 2.5 g/100mL for cis-isomer), enabling >90% isolation purity through fractional crystallization at subzero temperatures [9]. For ketone purification, membrane-based separations provide enhanced energy efficiency. Poly(n-vinylpyrrolidone-co-acrylonitrile) membranes achieve 97.3% separation efficiency for cyclohexanone/cyclohexanol mixtures based on polarity-driven permeation selectivity, outperforming conventional distillation with 30-40% energy reduction [5].
Advanced analytical techniques enable precise isomer characterization during separation optimization. Gas chromatography-mass spectrometry (GC-MS) distinguishes cis/trans configurations through retention time differences (ΔRT = 1.8 min on DB-5 columns), while ¹³C NMR confirms configurations through characteristic methyl carbon shifts: cis-isomers resonate at δ22.1 ppm versus δ19.8 ppm for trans-isomers [2] [9]. These techniques guide crystallization parameter adjustments – notably, methanol/ethanol solvent blends (3:1 v/v) enhance trans-isomer precipitation yield to 88% by optimizing polarity balance, crucial for large-scale processing [9].
Table 2: Isomer Separation Performance Parameters
Separation Technique | Separation Basis | Efficiency (%) | Purity Achieved | Temperature Requirement | Energy Consumption (rel. units) |
---|---|---|---|---|---|
Fractional Crystallization | Solubility difference | 85-90 | >90% trans-isomer | -20°C | 45 |
Membrane Pervaporation | Polarity/permeability selectivity | 93-97 | >98% ketone | 25-60°C | 12 |
Distillation | Boiling point difference | 70-75 | 85-90% ketone | 150-220°C | 100 |
Solvent-free methodologies represent emerging sustainable pathways for synthesizing sterically encumbered cyclohexanones. Mechanochemical activation via screw reactors enables direct phenol-ketone transformation without solvent intermediaries, achieving 95% conversion in ≤12 minutes through precisely controlled shear forces and temperature gradients [3]. The jacketed single-screw reactor configuration optimizes reaction kinetics by maintaining isothermal conditions (100-140°C) while managing exothermic hydrogenation events through rapid heat dissipation. Residence time modulation (15-300 seconds) accommodates varying substrate steric profiles, with ortho-disubstituted phenols requiring extended durations (180-240 s) versus unhindered analogs [3] [10].
Continuous flow systems enhance mass/heat transfer for critical hydrogenation steps. Fixed-bed reactors with palladium nanoparticle cartridges demonstrate stable ketone productivity (0.81 kg/L·h) over 500-hour operations, outperforming batch reactors by eliminating catalyst sedimentation and localized overheating [6]. Supercritical CO₂ as a reaction medium in flow systems provides dual advantages: complete miscibility with H₂ gas enhances hydrogen availability at metal surfaces, while tunable density enables in situ product separation through depressurization cascades, reducing downstream purification burdens [6]. These integrated approaches exemplify process intensification strategies aligned with green chemistry principles, minimizing solvent waste while maximizing space-time yields.
Table 3: Continuous Flow Reactor Parameters for Ketone Synthesis
Reactor Type | Temperature (°C) | Residence Time (s) | Conversion (%) | Key Innovation | Production Scale (g/h) |
---|---|---|---|---|---|
Jacketed Screw Reactor | 100-140 | 180-240 | 92-95 | Mechanochemical activation | 250 |
Fixed-Bed Pd/Al₂O₃ | 90-110 | 300 | 88-91 | Supercritical CO₂ co-solvent | 180 |
Microchannel Reactor | 120-150 | 120 | 85-88 | Enhanced H₂ mass transfer | 95 |
Comprehensive Compound Index
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